Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
CAS No.: 497246-11-4
Cat. No.: VC21486069
Molecular Formula: C20H19F3N2O4S
Molecular Weight: 440.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497246-11-4 |
|---|---|
| Molecular Formula | C20H19F3N2O4S |
| Molecular Weight | 440.4g/mol |
| IUPAC Name | ethyl 2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
| Standard InChI | InChI=1S/C20H19F3N2O4S/c1-5-29-19(26)11(2)30-18-13(10-24)14(20(21,22)23)9-15(25-18)12-6-7-16(27-3)17(8-12)28-4/h6-9,11H,5H2,1-4H3 |
| Standard InChI Key | ISJQCYSRLXQRPS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
| Canonical SMILES | CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
Introduction
Chemical Properties and Structure
Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is identified by the CAS registry number 497246-11-4. It possesses a molecular formula of C20H19F3N2O4S with a molecular weight of 440.4 g/mol. The compound's structure features a pyridine core with multiple functional groups attached, creating a complex molecular architecture with specific chemical and biological properties.
The structural characteristics of this compound include:
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A pyridine ring serving as the core scaffold
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A cyano group (C≡N) at position 3 of the pyridine ring
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A trifluoromethyl group (CF3) at position 4
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A 3,4-dimethoxyphenyl substituent at position 6
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A sulfanyl propanoate ethyl ester moiety at position 2
Physicochemical Properties
The key physicochemical properties of Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate are summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
| Property | Value |
|---|---|
| CAS Number | 497246-11-4 |
| Molecular Formula | C20H19F3N2O4S |
| Molecular Weight | 440.44 g/mol |
| IUPAC Name | ethyl 2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
| Standard InChI | InChI=1S/C20H19F3N2O4S/c1-5-29-19(26)11(2)30-18-13(10-24)14(20(21,22)23)9-15(25-18)12-6-7-16(27-3)17(8-12)28-4/h6-9,11H,5H2,1-4H3 |
| Standard InChIKey | ISJQCYSRLXQRPS-UHFFFAOYSA-N |
The compound features several functional groups that contribute to its chemical reactivity and potential biological interactions:
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The cyano group (C≡N) at position 3 of the pyridine ring serves as a potential hydrogen bond acceptor in biological systems and contributes to the compound's polarity.
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The trifluoromethyl group (CF3) at position 4 enhances lipophilicity and metabolic stability.
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The 3,4-dimethoxyphenyl substituent provides additional sites for hydrogen bonding and may contribute to specific receptor interactions.
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The sulfanyl propanoate ethyl ester moiety introduces chirality at the alpha carbon, potentially leading to stereoisomers with different biological activities .
Synthesis Methods
The synthesis of Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate involves multiple steps that require precise control of reaction conditions to achieve optimal yields and minimize unwanted side reactions. The synthesis typically employs techniques common in organic chemistry, including substitution reactions, coupling reactions, and purification methods such as chromatography.
Comparison with Related Compounds
Several structurally related compounds share similar core structures but differ in their substituent patterns. These analogs provide valuable insights into structure-activity relationships and potential optimization pathways.
Structural Analogs
One notable analog is ethyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate (CAS: 625376-49-0), which differs from the target compound by replacing the 3,4-dimethoxyphenyl group with a furan-2-yl moiety. This structural change significantly alters the molecular weight (370.3 g/mol vs. 440.4 g/mol) and likely influences binding properties and biological activity .
Another related compound is 2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, which features a different substituent pattern and an acetamide linkage instead of the propanoate ester, potentially altering its pharmacokinetic properties and biological targeting .
Table 2: Comparison of Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate | 497246-11-4 | C20H19F3N2O4S | 440.44 | Reference compound |
| Ethyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | 625376-49-0 | C16H13F3N2O3S | 370.30 | Furan-2-yl instead of 3,4-dimethoxyphenyl |
| 2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | Not specified | C23H17F4N3O2S | Not specified | Different substituent pattern and acetamide linkage |
These structural variations are significant as they can influence:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume